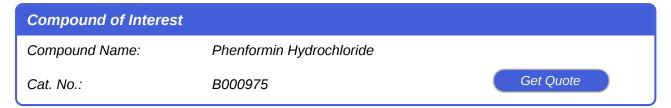


Application Note: Phenformin Hydrochloride for Probing Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

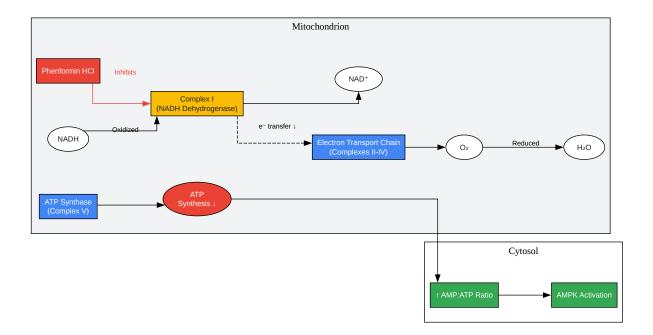
Introduction

Phenformin hydrochloride is a biguanide drug known for its potent inhibition of mitochondrial respiratory chain Complex I.[1][2][3] This characteristic makes it a valuable pharmacological tool for studying mitochondrial function, cellular bioenergetics, and metabolic pathways in various physiological and pathological contexts, particularly in cancer research.[4][5][6] Unlike its less potent analog, metformin, phenformin exhibits a stronger inhibitory effect at lower concentrations, allowing for more acute and pronounced modulation of mitochondrial respiration.[3][7] This document provides detailed protocols and data for utilizing **phenformin** hydrochloride as a specific inhibitor of Complex I to investigate mitochondrial respiration.

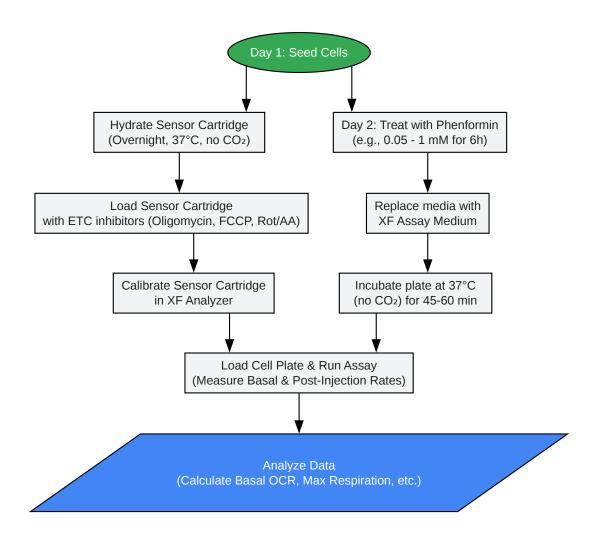
Mechanism of Action

Phenformin's primary mechanism involves the direct inhibition of NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the electron transport chain (ETC) in mitochondria.[1][2] This inhibition blocks the oxidation of NADH to NAD+, thereby reducing the transfer of electrons to coenzyme Q.[1] Consequently, proton pumping across the inner mitochondrial membrane is diminished, leading to a decrease in the mitochondrial membrane potential, a lower rate of oxygen consumption (OCR), and reduced ATP synthesis via oxidative phosphorylation (OXPHOS).[1][4][8] The resulting increase in the cellular AMP/ATP ratio acts as a critical signal to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5][9]









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